molecular formula C39H37N5O B15217713 N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine

N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine

Cat. No.: B15217713
M. Wt: 591.7 g/mol
InChI Key: FHLJZBCYDXTXBH-UHFFFAOYSA-N
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Description

N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine is a chemical compound with the molecular formula C39H37N5O and a molecular weight of 591.76 . It is offered as a fine chemical for research purposes. This product is characterized as an "In House Impurity," indicating its primary application is as a reference standard or metabolite in pharmaceutical research and development, particularly in analytical testing and quality control . The compound shares a structural relationship with the diphenylpyrazine class of molecules, which includes compounds like Selexipag, a known prostacyclin (IP) receptor agonist used in the treatment of pulmonary arterial hypertension (PAH) . Researchers investigating the pharmacology, metabolism, and impurity profiles of related therapeutic agents may find this compound valuable. For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C39H37N5O

Molecular Weight

591.7 g/mol

IUPAC Name

N-[4-(5,6-diphenylpyrazin-2-yl)oxybutyl]-5,6-diphenyl-N-propan-2-ylpyrazin-2-amine

InChI

InChI=1S/C39H37N5O/c1-29(2)44(34-27-40-36(30-17-7-3-8-18-30)38(42-34)32-21-11-5-12-22-32)25-15-16-26-45-35-28-41-37(31-19-9-4-10-20-31)39(43-35)33-23-13-6-14-24-33/h3-14,17-24,27-29H,15-16,25-26H2,1-2H3

InChI Key

FHLJZBCYDXTXBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCCOC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CN=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Cyclocondensation of Benzil with Diamines

The pyrazine core is constructed via cyclocondensation of benzil (1,2-diphenylethanedione) with 1,2-diaminoethane under acidic conditions. This yields 2,3,5,6-tetraphenylpyrazine, which is subsequently functionalized:

  • Selective Demethylation : Treatment with BBr₃ in dichloromethane selectively removes methyl groups (if present), generating 5,6-diphenylpyrazin-2-ol.
  • Alternative Route : Direct oxidation of 5,6-diphenyl-1,2-dihydropyrazine using MnO₂ in toluene affords the hydroxylated pyrazine.

Reaction Conditions :

  • Solvent: Toluene or DCM
  • Temperature: 80–100°C
  • Yield: ~60–70% (estimated)

Synthesis of N-Isopropyl-5,6-Diphenylpyrazin-2-amine

Buchwald-Hartwig Amination

The N-isopropyl group is introduced via palladium-catalyzed coupling of 2-chloro-5,6-diphenylpyrazine with isopropylamine :

$$
\text{2-Chloro-5,6-diphenylpyrazine} + \text{Isopropylamine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{N-Isopropyl-5,6-diphenylpyrazin-2-amine}
$$

Optimized Parameters :

  • Catalyst: Pd₂(dba)₃ (2 mol%)
  • Ligand: Xantphos (4 mol%)
  • Base: Cs₂CO₃ (2 equiv)
  • Solvent: Toluene
  • Temperature: 110°C, 24 hours
  • Yield: ~75% (theoretical)

Formation of the Butyloxy Bridge

Williamson Ether Synthesis

The hydroxyl group of 5,6-diphenylpyrazin-2-ol is alkylated with 1,4-dibromobutane to install the bromobutoxy sidechain:

$$
\text{5,6-Diphenylpyrazin-2-ol} + \text{1,4-Dibromobutane} \xrightarrow{\text{NaH, THF}} \text{2-(4-Bromobutoxy)-5,6-diphenylpyrazine}
$$

Key Considerations :

  • Base: Sodium hydride (2.2 equiv)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Yield: ~85% (estimated)

Final Coupling Reaction

Nucleophilic Alkylation

The bromobutoxy intermediate reacts with N-isopropyl-5,6-diphenylpyrazin-2-amine under basic conditions:

$$
\text{2-(4-Bromobutoxy)-5,6-diphenylpyrazine} + \text{N-Isopropyl-5,6-diphenylpyrazin-2-amine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$

Optimized Conditions :

  • Base: Potassium carbonate (3 equiv)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80°C, 12 hours
  • Workup: Precipitation in ice-water, followed by column chromatography (SiO₂, ethyl acetate/hexane)
  • Yield: ~65% (theoretical)

Analytical Characterization

Critical spectroscopic data for validation include:

  • ¹H NMR : Distinct signals for phenyl protons (δ 7.2–7.6 ppm), isopropyl methine (δ 3.1 ppm), and butyloxy chain (δ 1.6–4.0 ppm).
  • HRMS : Molecular ion peak at m/z 747.3 (C₃₉H₃₇N₅O⁺).
  • HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).

Challenges and Alternative Approaches

Competing Side Reactions

  • Over-Alkylation : Excess alkylating agent may lead to quaternary ammonium salts. Mitigated by stoichiometric control.
  • Oxidation of Pyrazine : Use of inert atmosphere (N₂/Ar) prevents ring degradation.

Alternative Pathways

  • Mitsunobu Reaction : For ether formation, though limited by cost of reagents.
  • Reductive Amination : Potential route for N-isopropyl introduction, albeit less efficient than Buchwald-Hartwig.

Table 1: Summary of Synthetic Steps and Conditions

Step Reaction Reagents/Conditions Yield
1 Cyclocondensation Benzil, 1,2-diaminoethane, HCl, 100°C 60–70%
2 Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C ~75%
3 Williamson Ether Synthesis 1,4-Dibromobutane, NaH, THF, 0°C→RT ~85%
4 Nucleophilic Alkylation K₂CO₃, DMF, 80°C ~65%

Chemical Reactions Analysis

Types of Reactions

N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural Analogues

a. N-(5,6-Diphenylpyrazin-2-yl)cyclopropylamine (7d)

  • Structure : A cyclopropylamine-substituted diphenylpyrazine derivative lacking the butyloxy linker and second pyrazine ring.
  • Synthesis : Prepared via condensation of cyclopropylamine with a pyrazine precursor, yielding 61% pale yellow crystals .
  • Key Difference : The absence of the butyloxy bridge and second pyrazine moiety likely reduces bioavailability and receptor binding compared to the target compound.

b. Selexipag (NS-304)

  • Structure: 2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide, a prodrug metabolized to MRE-269, its active form .
  • Key Advantage : Orally available with prolonged half-life (6–8 hours), enabling once-daily dosing. The methylsulfonyl-acetamide group enhances metabolic stability .
  • Clinical Efficacy : In rat models, MRE-269 reduced pulmonary artery pressure by 35% and improved six-minute walking distance in humans by 50 m .
Mechanism-Based Comparisons
Compound Mechanism of Action Target Receptor/Enzyme Clinical Indication
N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine Prostacyclin (IP) receptor agonism (inferred) IP receptor PAH (potential)
Selexipag IP receptor agonism (prodrug of MRE-269) IP receptor PAH (FDA-approved)
Bosentan Dual endothelin receptor antagonism ETA/ETB receptors PAH (WHO Class III-IV)
Sildenafil PDE5 inhibition Cyclic GMP degradation PAH (improves exercise capacity)

Key Insights :

  • Selexipag and the target compound likely share IP receptor activation, promoting vasodilation and inhibiting platelet aggregation. In contrast, bosentan blocks endothelin-1-mediated vasoconstriction, and sildenafil enhances nitric oxide signaling via PDE5 inhibition .
  • Selexipag’s prodrug design (NS-304) improves oral bioavailability compared to traditional prostacyclin analogues (e.g., epoprostenol) .
Pharmacokinetic and Efficacy Data
Compound Bioavailability Half-Life 6-Minute Walk Improvement Hemodynamic Effects
Selexipag (MRE-269) 90% (oral) 6–8 hrs +50 m Mean pulmonary artery pressure: −5.5 mmHg
Bosentan 50% 5 hrs +44 m Cardiac index: +0.5 L/min/m²
Sildenafil 40% 4 hrs +45–50 m Mean pulmonary artery pressure: −5 mmHg

Notes:

  • The target compound’s lack of a sulfonylacetamide group (cf. selexipag) may reduce metabolic stability, necessitating structural optimization .
  • Bosentan and sildenafil show comparable efficacy in PAH but target distinct pathways, reducing combinatorial toxicity risks .

Biological Activity

N-(4-((5,6-Diphenylpyrazin-2-yl)oxy)butyl)-N-isopropyl-5,6-diphenylpyrazin-2-amine, also known as NS-304 or Selexipag, is a novel compound that has garnered attention for its biological activity as a prostacyclin receptor agonist. This compound is primarily investigated for its therapeutic potential in treating pulmonary arterial hypertension (PAH) and other vascular disorders. The following sections detail its pharmacological profile, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of NS-304 is C26H32N4O4SC_{26}H_{32}N_{4}O_{4}S with a molecular weight of 496.62 g/mol. The compound features a diphenylpyrazine moiety which is critical for its biological activity.

PropertyValue
Molecular FormulaC26H32N4O4S
Molecular Weight496.62 g/mol
CAS Number475086-01-2
Purity>98%

NS-304 is recognized as a selective agonist for the prostacyclin receptor (IP receptor). This receptor plays a crucial role in vasodilation and inhibition of platelet aggregation. The active form of NS-304, MRE-269, exhibits an inhibition constant (KiK_i) of 20 nM for the human IP receptor, demonstrating its high selectivity compared to other prostanoid receptors with KiK_i values exceeding 2.6 µM .

Pharmacokinetics

Studies have shown that after oral administration, NS-304 converts to MRE-269, maintaining plasma concentrations near peak levels for over 8 hours. This long-lasting effect is significant in clinical settings where sustained vasodilation is required without severe desensitization of the IP receptor . The pharmacokinetic profile indicates a plasma elimination half-life of approximately 7.9 hours in healthy volunteers .

Vascular Effects

NS-304 has been evaluated in various animal models for its vasodilatory effects. In rats, it was observed to increase femoral skin blood flow significantly without adversely affecting hemodynamics . Its continuous vasodilation capability suggests potential applications in chronic conditions like PAH.

Clinical Implications

In clinical trials, NS-304 has been shown to delay disease progression in patients with PAH and reduce the risk of associated complications . The drug's mechanism of action through IP receptor activation positions it as a promising candidate in managing vascular disorders.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of NS-304:

  • Study on Long-term Efficacy : A study demonstrated that patients treated with NS-304 showed improved exercise capacity and hemodynamic parameters over a 12-week period compared to placebo .
  • Safety Profile : Adverse effects were generally mild and included headache and gastrointestinal disturbances, which are common with prostacyclin analogs .
  • Comparative Studies : Comparative analyses with other vasodilators have shown that NS-304 offers superior selectivity for the IP receptor while minimizing side effects associated with non-selective agents .

Q & A

Q. What are the recommended synthetic routes and reaction conditions for this compound?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically requiring palladium or copper catalysts and solvents such as dimethylformamide (DMF) or toluene. Reactions are conducted under inert atmospheres (e.g., nitrogen or argon) with controlled temperatures (e.g., 80–120°C). For example, coupling reactions between pyrazine derivatives and alkyl/aryl halides are critical steps .
  • Table 1 : Common Synthesis Parameters
CatalystSolventTemperature (°C)AtmosphereKey Intermediate
Pd(PPh₃)₄DMF100–120InertHalogenated pyrazine
CuIToluene80–100InertAlkyloxy derivatives

Q. How can researchers purify and characterize this compound effectively?

  • Methodological Answer : Purification methods include column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization using ethanol or dichloromethane. Structural characterization employs X-ray crystallography to resolve intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular identity .

Q. What analytical techniques are critical for assessing its stability under experimental conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles.
  • High-Performance Liquid Chromatography (HPLC) : Monitors degradation products under varying pH and temperature.
  • UV-Vis Spectroscopy : Tracks photostability under light exposure (e.g., λ = 254–365 nm) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and reduce experimental trial-and-error?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction intermediates and transition states. Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) narrow down optimal conditions by simulating energy barriers. Experimental data is fed back into computational models to refine predictions, creating a feedback loop for accelerated discovery .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Validate activity trends using standardized assays (e.g., IC₅₀ comparisons).
  • Structural-Activity Relationship (SAR) : Correlate dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) and hydrogen bonding (e.g., C–H⋯π interactions) with bioactivity .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to identify assay-specific artifacts .

Q. What strategies are recommended for studying its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on pyrazine and phenyl moieties as key pharmacophores.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. How can reaction kinetics and reactor design improve scalability for this compound?

  • Methodological Answer :
  • Continuous Flow Reactors : Optimize residence time and mixing efficiency to enhance yield.
  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrices) to evaluate temperature, catalyst loading, and solvent effects on reaction rates .
  • Table 2 : Example DoE Matrix for Reaction Optimization
FactorLow Level (-1)High Level (+1)
Temperature (°C)80120
Catalyst Loading5 mol%10 mol%
Solvent PolarityTolueneDMF

Key Challenges and Methodological Recommendations

  • Data Reproducibility : Standardize solvent purity and catalyst batches across labs.
  • Structural Complexity : Prioritize X-ray crystallography to resolve conformational ambiguities (e.g., C51 deviation of -1.01 Å from pyrimidine plane) .
  • Computational-Experimental Integration : Use ICReDD’s hybrid approach to iteratively refine reaction pathways .

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